molecular formula C9H14N3Na2O14P3 B161053 Cytidine-5'-triphosphoric acid disodium salt CAS No. 36051-68-0

Cytidine-5'-triphosphoric acid disodium salt

Cat. No.: B161053
CAS No.: 36051-68-0
M. Wt: 527.12 g/mol
InChI Key: NFQMDTRPCFJJND-WFIJOQBCSA-L
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Description

Cytidine 5’-triphosphate (disodium salt) is a nucleoside triphosphate with a pyrimidine ring, which is present in RNA. It is a nucleotide derivative involved in various biochemical processes, including phospholipid anabolism and RNA synthesis. This compound is essential for the synthesis of DNA and RNA and plays a crucial role in cellular metabolism .

Scientific Research Applications

Cytidine 5’-triphosphate (disodium salt) has a wide range of scientific research applications, including:

Mechanism of Action

Safety and Hazards

CTP disodium salt should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . It is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

Biochemical Analysis

Biochemical Properties

Cytidine-5’-triphosphoric acid disodium salt serves as a molecule of high energy, similar to adenosine triphosphate (ATP) . It acts as a coenzyme in glycerophospholipid biosynthesis and protein glycosylation . It interacts with enzymes such as aspartate carbamoyltransferase, which participates in pyrimidine biosynthesis .

Cellular Effects

The compound influences cell function by participating in the synthesis of RNA by RNA polymerases . It also acts as a substrate for CMP-neuNAc synthetase(s), which produce CMP-neuNAc used in sialylation reactions .

Molecular Mechanism

At the molecular level, Cytidine-5’-triphosphoric acid disodium salt exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation . For instance, it prevents the action of aspartate carbamoyltransferase .

Temporal Effects in Laboratory Settings

In laboratory settings, the compound has been used for the conversion of adenosine monophosphate (AMP) to adenosine diphosphate (ADP) in luminometry analysis . It has also been used in the preparation of ribonucleotide 5’-triphosphosphate precursors stocks for large-scale RNA synthesis .

Metabolic Pathways

Cytidine-5’-triphosphoric acid disodium salt is involved in the metabolic pathway of phospholipid anabolism . It interacts with enzymes and cofactors in this pathway .

Transport and Distribution

The compound can cross the blood-cerebrospinal fluid barrier . It is involved in phospholipid anabolism in vivo .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cytidine 5’-triphosphate (disodium salt) can be synthesized through the enzymatic phosphorylation of cytidine 5’-monophosphate (CMP). This process involves the use of specific kinases that catalyze the addition of phosphate groups to CMP, resulting in the formation of cytidine 5’-triphosphate .

Industrial Production Methods: In industrial settings, cytidine 5’-triphosphate (disodium salt) is produced using large-scale fermentation processes involving genetically engineered microorganisms. These microorganisms are designed to overproduce the necessary enzymes for the phosphorylation of CMP, leading to the efficient production of cytidine 5’-triphosphate .

Chemical Reactions Analysis

Types of Reactions: Cytidine 5’-triphosphate (disodium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

CAS No.

36051-68-0

Molecular Formula

C9H14N3Na2O14P3

Molecular Weight

527.12 g/mol

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate

InChI

InChI=1S/C9H16N3O14P3.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1

InChI Key

NFQMDTRPCFJJND-WFIJOQBCSA-L

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O.[Na+].[Na+]

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+]

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O.[Na+].[Na+]

Related CAS

36051-68-0
18423-42-2

Synonyms

CTP; NSC 20261

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cytidine-5'-triphosphoric acid disodium salt
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Cytidine-5'-triphosphoric acid disodium salt

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